1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing compounds with a 1,3-dioxoisoindoline moiety involves the reaction of phthalic anhydride with primary amines under acidic or basic conditions . For 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate, the synthesis typically involves the esterification of the corresponding phthalimide with 2-(4-phenylphenyl)acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-phenylphenyl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15NO4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C22H15NO4/c24-20(27-23-21(25)18-8-4-5-9-19(18)22(23)26)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
CLZOSQBYICMSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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